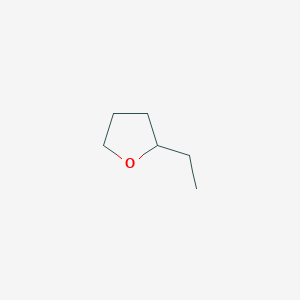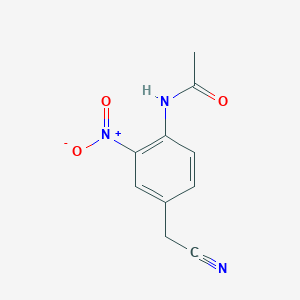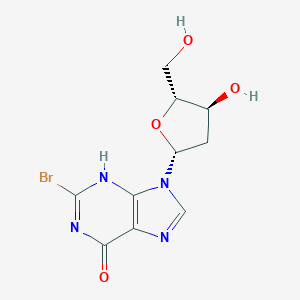![molecular formula C5H10N2O4 B054838 2-[(Carboxymethylamino)methylamino]acetic acid CAS No. 116496-89-0](/img/structure/B54838.png)
2-[(Carboxymethylamino)methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Carboxymethylamino)methylamino]acetic acid, also known as glycine betaine or betaine, is a naturally occurring compound found in many plants, animals, and microorganisms. It is a quaternary ammonium compound that is synthesized by the methylation of glycine. Betaine has been widely studied for its various biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of betaine is complex and not fully understood. It is believed to act as an osmoprotectant, helping to protect cells from osmotic stress by stabilizing proteins and membranes. Betaine may also act as a methyl donor, helping to regulate gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
Betaine has a variety of biochemical and physiological effects, including osmoprotection, stress tolerance, and DNA stabilization. It has been shown to protect cells from osmotic stress by stabilizing proteins and membranes. Betaine has also been shown to improve stress tolerance in plants, animals, and microorganisms. Additionally, betaine has been shown to stabilize DNA, potentially reducing the risk of mutations and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Betaine has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. Betaine is also stable and non-toxic, making it safe for use in a variety of applications. However, betaine does have some limitations. It can be difficult to purify and may interfere with some assays. Additionally, betaine can be expensive, especially when extracted from natural sources.
Zukünftige Richtungen
There are many potential future directions for research on betaine. Some possible areas of study include the development of new methods for synthesizing betaine, the identification of new applications for betaine in medicine and biotechnology, and the exploration of the mechanisms underlying betaine's biochemical and physiological effects. Additionally, research on betaine's potential role in reducing the risk of cancer and other diseases could be a promising area of study.
Synthesemethoden
Betaine can be synthesized through a variety of methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction of 2-[(Carboxymethylamino)methylamino]acetic acid with chloroacetic acid, followed by the addition of sodium hydroxide to produce betaine. Microbial fermentation involves the use of bacteria, such as Bacillus subtilis, to produce betaine through the methylation of 2-[(Carboxymethylamino)methylamino]acetic acid. Extraction from natural sources involves the isolation of betaine from plants, such as sugar beets, or from animal tissues, such as liver.
Wissenschaftliche Forschungsanwendungen
Betaine has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including osmoprotection, stress tolerance, and DNA stabilization. Betaine has also been shown to have potential applications in the fields of medicine, agriculture, and biotechnology.
Eigenschaften
CAS-Nummer |
116496-89-0 |
|---|---|
Produktname |
2-[(Carboxymethylamino)methylamino]acetic acid |
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-[(carboxymethylamino)methylamino]acetic acid |
InChI |
InChI=1S/C5H10N2O4/c8-4(9)1-6-3-7-2-5(10)11/h6-7H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
SAMALHFJIMADOU-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCNCC(=O)O |
Kanonische SMILES |
C(C(=O)O)NCNCC(=O)O |
Synonyme |
Glycine, N,N-methylenebis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



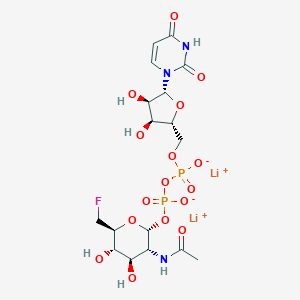

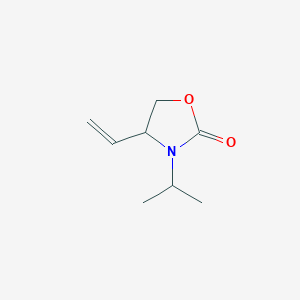
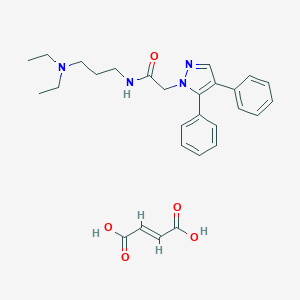

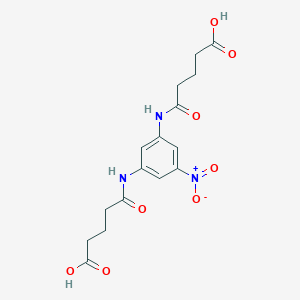
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
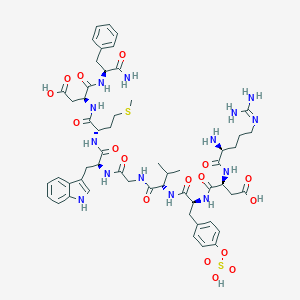
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
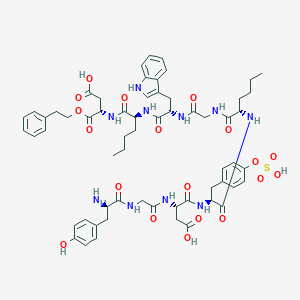
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
